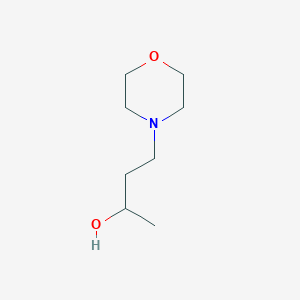
4-(Morpholin-4-yl)butan-2-ol
Descripción general
Descripción
“4-(Morpholin-4-yl)butan-2-ol” is a chemical compound with the CAS Number: 858440-45-6 . Its IUPAC name is 4-(4-morpholinyl)-2-butanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 159.23 .Chemical Reactions Analysis
There is a study that used “this compound” in a lipase-catalyzed enantiomer selective acylation . The reaction was carried out in a U-shape microreactor with enzyme-coated magnetic nanoparticles .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 159.23 .Aplicaciones Científicas De Investigación
Norepinephrine Inhibitor Development
4-(Morpholin-4-yl)butan-2-ol has been utilized in the development of novel selective norepinephrine inhibitors. A study describes a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides that are potent and selective inhibitors of the norepinephrine transporter, with one compound showing significant efficacy in rat models of pain (O'Neill et al., 2011).
Synthesis of Butan-4-olides and Barbituric Acids
Another application involves synthesizing new functionally substituted butan-4-olides and barbituric acids. This was achieved through reactions of diethyl (2-morpholinoethyl) malonate with various compounds, leading to the production of 5-[2-(Morpholino)ethyl]barbituric and -thiobarbituric acids (Mesropyan et al., 2010).
Anticonvulsive and Cholinolytic Activities
The synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides were explored in another study. These compounds showed pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, demonstrating their potential in medical applications (Papoyan et al., 2011).
Antituberculosis Activity
Research also includes the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One of these compounds is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Inhibitors of the PI3K-AKT-mTOR Pathway
A study discovered a potent non-nitrogen containing morpholine isostere, used in a potent selective dual inhibitor of mTORC1 and mTORC2, demonstrating the chemical's utility in kinase inhibition (Hobbs et al., 2019).
Mecanismo De Acción
Target of Action
It has been used in studies involving enzyme-catalyzed reactions .
Mode of Action
It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .
Biochemical Pathways
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .
Result of Action
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4-(Morpholin-4-yl)butan-2-ol interacts with enzymes such as lipase B from Candida antarctica (CaLB). The compound serves as a substrate for this enzyme, which catalyzes its enantiomer selective acylation . This interaction is crucial for the compound’s role in these reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes like CaLB. The compound binds to the active site of these enzymes, facilitating the catalysis of its enantiomer selective acylation . This process can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound’s activity can be enhanced when it is used in a continuous flow system with enzymes immobilized on magnetic nanoparticles
Metabolic Pathways
This compound is involved in metabolic pathways related to its enzymatic acylation by CaLB The compound interacts with this enzyme, which can influence metabolic flux and metabolite levels
Propiedades
IUPAC Name |
4-morpholin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZAIRQNOBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

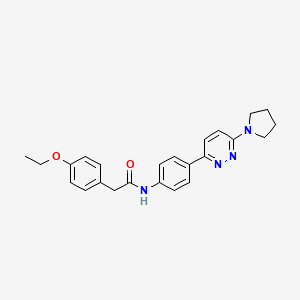
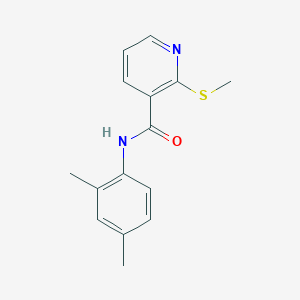

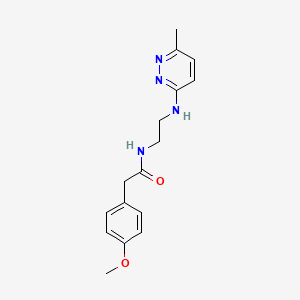
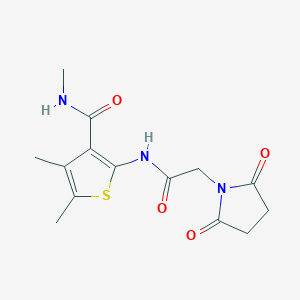
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
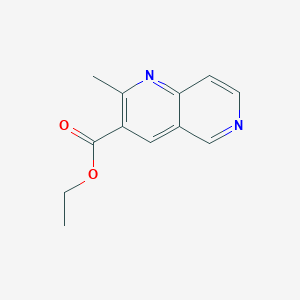
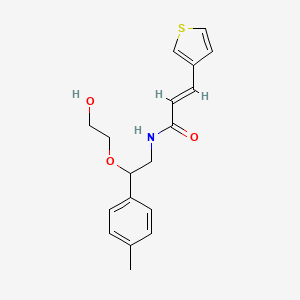
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
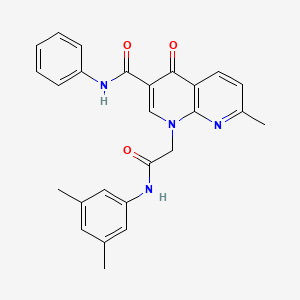
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)